3-Cyclopropyl-6-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-6-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of 3-Cyclopropyl-6-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves multiple steps, typically starting with the preparation of the pyridazine and pyrrolo[3,4-c]pyrrole rings. These rings are then fused together through a series of cyclization reactions. Common reagents used in these reactions include cyclopropylamine, pyridazine derivatives, and various catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
3-Cyclopropyl-6-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropyl and pyridazine moieties, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could include acting as an inhibitor for specific enzymes or receptors.
Mechanism of Action
The mechanism by which 3-Cyclopropyl-6-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its heterocyclic structure. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-Cyclopropyl-6-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine include other heterocyclic compounds with pyridazine or pyrrolo[3,4-c]pyrrole structures. These compounds may share some chemical properties but differ in their specific substituents and overall molecular architecture. Examples include:
- Pyrrolopyrazine derivatives
- Imidazole-containing compounds
- Indole derivatives
The uniqueness of this compound lies in its specific combination of cyclopropyl, pyridazine, and difluorocyclobutyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,3-difluorocyclobutyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O/c19-18(20)5-12(6-18)17(25)24-9-13-7-23(8-14(13)10-24)16-4-3-15(21-22-16)11-1-2-11/h3-4,11-14H,1-2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVCLRNHFGPQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CC4CN(CC4C3)C(=O)C5CC(C5)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.